Methyltetrazine-PEG6-amine HCl salt
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Overview
Description
Methyltetrazine-PEG6-amine HCl salt is a versatile bioconjugation reagent widely used in pharmaceutical research and development. It features a methyltetrazine moiety, a six-unit polyethylene glycol (PEG) spacer, and a primary amine functional group . This compound is known for its high purity and stability, making it suitable for various applications, including site-specific labeling of biomolecules such as proteins, peptides, and nucleic acids .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyltetrazine-PEG6-amine HCl salt typically involves the conjugation of a methyltetrazine moiety with a PEG6 spacer and a primary amine group. The reaction conditions often include the use of organic solvents and catalysts to facilitate the coupling reactions. The final product is then purified to achieve high purity levels .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using automated reactors and purification systems. The process is optimized to ensure consistent quality and high yield. The compound is supplied as an HCl salt to enhance its stability and ease of handling .
Chemical Reactions Analysis
Types of Reactions
Methyltetrazine-PEG6-amine HCl salt undergoes various chemical reactions, including:
Click Chemistry Reactions: The methyltetrazine moiety enables fast click reactions with trans-cyclooctene (TCO) derivatives.
Substitution Reactions: The primary amine group can participate in nucleophilic substitution reactions with electrophiles.
Common Reagents and Conditions
Click Chemistry: Typically involves TCO derivatives under mild conditions.
Substitution Reactions: Common reagents include alkyl halides and acyl chlorides, often in the presence of a base.
Major Products
The major products formed from these reactions include bioconjugates and labeled biomolecules, which are used in various research applications .
Scientific Research Applications
Methyltetrazine-PEG6-amine HCl salt is extensively used in scientific research due to its versatility and efficiency. Some of its applications include:
Mechanism of Action
The mechanism of action of Methyltetrazine-PEG6-amine HCl salt involves its ability to undergo bioorthogonal reactions, particularly click chemistry. The methyltetrazine moiety reacts with TCO derivatives through an inverse electron demand Diels-Alder reaction, forming stable covalent bonds. This reaction is highly specific and occurs under mild conditions, making it suitable for live-cell applications . The PEG6 spacer enhances the solubility and biocompatibility of the compound, while the primary amine group allows for further functionalization .
Comparison with Similar Compounds
Methyltetrazine-PEG6-amine HCl salt is unique due to its combination of a methyltetrazine moiety, a PEG6 spacer, and a primary amine group. Similar compounds include:
Methyltetrazine-PEG5-amine HCl salt: Features a shorter PEG spacer, which may affect its solubility and biocompatibility.
Methyltetrazine-PEG8-amine HCl salt: Contains a longer PEG spacer, providing enhanced solubility and biocompatibility.
Methyltetrazine-amine HCl salt: Lacks the PEG spacer, which may limit its solubility and biocompatibility.
These comparisons highlight the unique properties of this compound, making it a preferred choice for various bioconjugation applications.
Properties
Molecular Formula |
C21H33N5O6 |
---|---|
Molecular Weight |
451.5 g/mol |
IUPAC Name |
2-[2-[2-[2-[2-[2-[4-(6-methyl-1,2,4,5-tetrazin-3-yl)phenoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanamine |
InChI |
InChI=1S/C21H33N5O6/c1-18-23-25-21(26-24-18)19-2-4-20(5-3-19)32-17-16-31-15-14-30-13-12-29-11-10-28-9-8-27-7-6-22/h2-5H,6-17,22H2,1H3 |
InChI Key |
HSYSYLNZTYKMOY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=C(N=N1)C2=CC=C(C=C2)OCCOCCOCCOCCOCCOCCN |
Origin of Product |
United States |
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